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N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide

Chemoproteomics ABPP Covalent inhibitor profiling

N-[3-Methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide is a synthetic small molecule (C₁₄H₁₆N₂O₃, MW 260.29 g/mol) that integrates a 2‑pyrrolidinone moiety, a methoxy‑substituted phenyl ring, and an acrylamide warhead. Its electrophilic α,β‑unsaturated amide enables covalent engagement of cysteine residues in the human proteome.

Molecular Formula C14H16N2O3
Molecular Weight 260.293
CAS No. 1156924-49-0
Cat. No. B2916456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide
CAS1156924-49-0
Molecular FormulaC14H16N2O3
Molecular Weight260.293
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)NC(=O)C=C)N2CCCC2=O
InChIInChI=1S/C14H16N2O3/c1-3-13(17)15-10-6-7-11(12(9-10)19-2)16-8-4-5-14(16)18/h3,6-7,9H,1,4-5,8H2,2H3,(H,15,17)
InChIKeyAUVUGFHFRMOSDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-Methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide (CAS 1156924-49-0): A Covalent-Probe-Competitor Scaffold for Chemoproteomic Target Deconvolution


N-[3-Methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide is a synthetic small molecule (C₁₄H₁₆N₂O₃, MW 260.29 g/mol) that integrates a 2‑pyrrolidinone moiety, a methoxy‑substituted phenyl ring, and an acrylamide warhead [1]. Its electrophilic α,β‑unsaturated amide enables covalent engagement of cysteine residues in the human proteome. Unlike generalized kinase or epigenetic probes, this compound has been empirically catalogued in the Chem(Pro)² atlas as a competitor (ID LDCM0251/AC132) against activity‑based protein profiling (ABPP) probes, providing experimentally determined binding‑site occupancy ratios in human cell lysates [1][2].

Workflow Competitive ABPP probe for cysteine-target engagement mapping in human cell lysates
Selection Verified CAS 1156924-49-0 with publicly curated target-engagement atlas (Chem(Pro)²)
Use Context Chemoproteomic target deconvolution and isoTOP-ABPP platform setup

Why Generic Substitution Fails: Functional Selectivity of N-[3-Methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide Cannot Be Assumed from Scaffold Similarity


The 2‑oxopyrrolidine‑phenyl core appears in numerous academic compound libraries; however, the precise substitution pattern—3‑methoxy on the phenyl ring, N‑(2‑oxopyrrolidin‑1‑yl) at the 4‑position, and the unsubstituted acrylamide warhead—dictates both the intrinsic reactivity of the electrophile and the orientation of the probe within a target protein's binding pocket [1]. In the Chem(Pro)² database, closely related competitors bearing the same core but differing in warhead or substituent geometry exhibit distinct cysteine‑occupancy ratios (e.g., AC132 vs. AC1, AC10, AC11, AC12 on UBE2O), demonstrating that even subtle structural modifications redirect covalent engagement to alternative nucleophilic sites [2]. Procurement of a generic “2‑oxopyrrolidinyl‑phenyl‑propenamide” without verification of the exact CAS registry therefore risks acquiring a compound with a different target‑engagement fingerprint, invalidating chemoproteomic assay reproducibility.

Substitution pattern sensitivity
Methoxy position and pyrrolidinone attachment alter binding-pocket orientation; generic analogs may shift cysteine engagement
Warhead reactivity specificity
Unsubstituted acrylamide warhead geometry differs from substituted variants; modification may redirect covalent labeling
CAS verification essential
Closely related compounds exhibit distinct occupancy ratios (e.g., AC1, AC10, AC11); unverified procurement risks assay irreproducibility

Quantitative Differentiation Evidence for N-[3-Methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide (CAS 1156924-49-0)


Cysteine Occupancy Ratio on UBE2O in HEK-293T Cells Differentiates AC132 from Five Structural Analogs

In a direct head-to-head ABPP competition experiment performed in HEK‑293T cell lysate, AC132 (CAS 1156924‑49‑0) engaged cysteine residues C381 and C385 of the E3‑independent E2 ubiquitin‑conjugating enzyme UBE2O with occupancy ratios of 0.64 and 1.09, respectively [1][2]. Under identical experimental conditions, the five closest structural analogs (AC1, AC10, AC11, AC12, AC128) displayed markedly different binding‑site profiles: AC1 showed C381(0.35)/C385(0.84); AC10 showed C381(1.03)/C385(1.78); AC11 showed C381(1.24)/C385(1.17); AC12 showed C381(0.87)/C385(1.14); and AC128 showed C381(0.70)/C385(1.01) [2]. These data establish that the specific methoxy‑pyrrolidinone‑acrylamide configuration of AC132 yields a unique cysteine‑selectivity fingerprint that cannot be predicted from core scaffold similarity alone.

UBE2O Site Occupancy
Head-to-head
C381/C385 ratio: 0.59 (AC132) vs 0.42 (AC1), 1.06 (AC11)
Reported site-selectivity profile distinct from structural analogs
HEK-293T lysate; DBIA probe; quantitative MS
Chemoproteomics ABPP Covalent inhibitor profiling UBE2O Target engagement

Proteome‑Wide Target Engagement Breadth: AC132 Engages 2,000 Enzymes in HCT 116 Lysate at 500 µM

According to the Chem(Pro)² database, AC132 was screened as a competitor against the DBIA ABPP probe at a concentration of 500 µM in human colon carcinoma (HCT 116) cell lysate and was found to compete for binding across approximately 2,000 enzymes, spanning diverse functional classes including ubiquitin‑conjugating enzymes, cytochrome P450s, metabolic hydrolases, and ADP‑ribosylation factors [1]. While quantitative competition ratios for all 2,000 targets are catalogued in the database, the breadth of engagement positions AC132 as a broad‑spectrum cysteine‑directed competitor probe, in contrast to more narrowly targeted covalent inhibitors that engage only a single enzyme family. No equivalent proteome‑wide competition dataset has been reported for the unsubstituted phenyl analog N‑[4‑(2‑oxopyrrolidin‑1‑yl)phenyl]prop‑2‑enamide.

Target Engagement Breadth
Class-level
~2,000 enzymes competed at 500 µM in HCT 116 lysate
Pre-existing target map may accelerate platform setup; requires matrix-specific validation
Compared to des-methoxy analog lacking proteome-wide data
Chemoproteomics Target deconvolution Covalent fragment screening Proteome-wide profiling

Physicochemical Compliance with Lead‑Like Chemical Space: Lipinski Rule‑of‑Five Score of Zero

AC132 exhibits a calculated Lipinski Rule‑of‑Five violation count of zero, a molecular weight of 260.29 g/mol, a calculated logP of 1.1, four rotatable bonds, one hydrogen‑bond donor, and three hydrogen‑bond acceptors [1]. This physicochemical profile places the compound firmly within lead‑like chemical space. By comparison, the thiophene‑substituted analog (2E)‑N‑[3‑methoxy‑4‑(2‑oxopyrrolidin‑1‑yl)phenyl]‑3‑(thiophen‑2‑yl)prop‑2‑enamide (CAS 1331400‑43‑1, C₁₈H₁₈N₂O₃S) carries an additional 54 Da of molecular weight and increased lipophilicity imparted by the thiophene ring, which would predict a higher logP and potentially reduced aqueous solubility . The furan‑substituted analog (CAS 1798408‑07‑7) similarly introduces a heteroaryl group that elevates molecular weight and alters hydrogen‑bonding capacity .

Lead-Like Profile
Cross-study comparable
Ro5 violations: 0; MW 260 Da; xlogP 1.1
Lead-like starting point for fragment growing; lower MW than heteroaryl analogs
Thiophene/furan analogs carry ~82 Da extra mass
Drug-likeness Physicochemical properties Fragment-based drug discovery Lead-like filters

Optimal Procurement and Application Scenarios for N-[3-Methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide (1156924-49-0)


Competitive ABPP Probe for Cysteine‑Target Engagement Mapping in Human Cell Lysates

The primary documented use of AC132 is as a competitor in activity‑based protein profiling (ABPP) workflows. At 500 µM in HCT 116 colon carcinoma lysate, the compound competes with the DBIA probe across ~2,000 enzymes, providing a pre‑validated tool for laboratories establishing isoTOP‑ABPP or TMT‑ABPP chemoproteomic platforms. Its unique C381/C385 selectivity ratio (0.59) on UBE2O further enables selective blocking of specific cysteine residues in target‑identification experiments [1][2].

Covalent Fragment Library Member for Cysteine‑Directed Screening Cascades

With a molecular weight of 260 Da, a single hydrogen‑bond donor, and zero Lipinski violations, AC132 satisfies all criteria for a covalent fragment suitable for library‑based screening. Procurement of this specific CAS number ensures that the acrylamide warhead is positioned para to the 2‑oxopyrrolidine substituent and meta to the methoxy group—a regioisomeric configuration that directly affects cysteine‑labeling geometry and cannot be assumed for generic 'propenamide‑phenyl‑pyrrolidinone' catalog entries [1].

Reference Competitor for UBE2O Functional Studies and E2 Enzyme Profiling

The quantitative binding‑site data on UBE2O (C381 occupancy 0.64; C385 occupancy 1.09 in HEK‑293T lysate) position AC132 as a reference compound for ubiquitin‑conjugating enzyme research. Investigators studying UBE2O's role in ubiquitin signaling can employ AC132 to competitively block probe labeling at defined cysteine residues, enabling dose‑dependent target‑engagement assays that discriminate between orthosteric and allosteric binding modes [2].

Starting Point for Structure‑Activity Relationship (SAR) Expansion in Medicinal Chemistry

The unsubstituted acrylamide terminus of AC132 provides a synthetic handle for diversification via Michael addition or amide coupling, while the 2‑oxopyrrolidine ring offers conformational restraint. Because the Chem(Pro)² database already characterizes the proteome‑wide engagement profile of the parent scaffold, medicinal chemistry teams can use this baseline to quantitatively assess how subsequent chemical modifications alter target selectivity, rather than relying on potency shifts in isolated biochemical assays alone [1].

Application
Selection Property
Validation Focus
Competitive ABPP Cysteine-Target Mapping
Database-curated target-engagement data (Chem(Pro)²)
Competition ratio reproducibility in specific lysate
Covalent Fragment Library Screening
Low MW (260 Da), zero Ro5 violations
Regioisomeric configuration verification (para-acrylamide, meta-methoxy)
UBE2O Functional Studies
Defined C381/C385 site-selectivity profile
UBE2O C381/C385 labeling consistency across experiments
SAR Expansion Starting Scaffold
Unsubstituted acrylamide handle for diversification
Proteome-wide selectivity shift after chemical modification
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